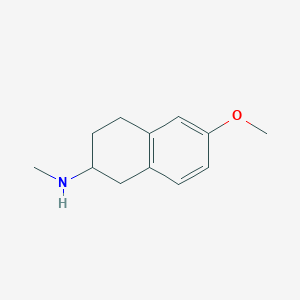

N-Methyl-6-methoxytetralin-2-amine

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C12H17NO/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h4,6,8,11,13H,3,5,7H2,1-2H3 |

InChI Key |

WOAVCBANAFHJOZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC2=C(C1)C=CC(=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-6-methoxytetralin-2-amine serves as an important precursor in the synthesis of several therapeutic agents. One of the most notable applications is in the preparation of Rotigotine, a non-ergot dopamine receptor agonist used in the treatment of Parkinson's disease. The synthesis of Rotigotine typically involves this compound as a key intermediate, highlighting its significance in developing medications aimed at managing neurodegenerative disorders .

Table 1: Key Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Dopamine Receptor Agonist | Used as an intermediate for synthesizing Rotigotine, aiding in Parkinson's disease treatment. |

| Synthetic Building Block | Serves as a building block for various other therapeutic agents in medicinal chemistry. |

| Research Tool | Utilized in chemical research focusing on amine functionalities and their biological effects. |

Case Studies

Several studies have documented the successful application of this compound in drug development:

- Rotigotine Development : Research indicated that using this compound significantly improved the yield and purity of Rotigotine during synthesis, making it more feasible for large-scale production .

- Dopaminergic Activity Studies : Investigations into the pharmacological properties of this compound revealed its potential as a central dopamine-receptor stimulant, contributing to ongoing research into new treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with N-Methyl-6-methoxytetralin-2-amine, enabling comparative analysis of their properties and applications.

6-Methoxy-N-methyl-3-nitro-4-nitro-methyl-4H-chromen-2-amine

- Core Structure : Chromen (benzopyran) ring system.

- Substituents : Methoxy (position 6), methylamine (position 2), and two nitro groups (positions 3 and 4).

- Key Differences :

- The chromen core introduces an oxygen heteroatom, increasing polarity compared to the purely hydrocarbon tetralin system.

- Nitro groups are strong electron-withdrawing substituents, contrasting with the electron-donating methoxy group in this compound. This difference may reduce the compound’s stability or alter its reactivity in synthetic pathways .

4-Ethyl-6-methoxy-N-methyl-1,3,5-triazin-2-amine

- Core Structure : 1,3,5-Triazine (aromatic heterocycle with three nitrogen atoms).

- Substituents : Ethyl (position 4), methoxy (position 6), and methylamine (position 2).

- Key Differences: The triazine ring is electron-deficient due to nitrogen atoms, making it susceptible to nucleophilic attack. In contrast, the tetralin core is electron-rich, favoring electrophilic reactions.

N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine

- Core Structure : Pyrimidine (six-membered heterocycle with two nitrogen atoms).

- Substituents : Diethylamine (position 2), methoxy (position 4), and methyl (position 6).

Comparative Data Table

| Compound | Core Structure | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | Tetralin | C₁₂H₁₇NO | 191.27 | 6-OCH₃, 2-NHCH₃ | ~2.1 (estimated) |

| 6-Methoxy-N-methylchromen-2-amine | Chromen | C₁₁H₁₄N₂O₃ | 222.24 | 6-OCH₃, 2-NHCH₃, 3/4-NO₂ | ~1.8 |

| 4-Ethyl-6-methoxy-N-methyltriazin-2-amine | 1,3,5-Triazine | C₇H₁₂N₄O | 168.20 | 4-C₂H₅, 6-OCH₃, 2-NHCH₃ | ~0.9 |

| N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine | Pyrimidine | C₁₀H₁₇N₃O | 195.26 | 2-N(C₂H₅)₂, 4-OCH₃, 6-CH₃ | 1.64 |

Preparation Methods

Reductive Amination via Palladium-Catalyzed Hydrogenation

The most widely documented method involves reductive amination of a ketone precursor, typically 5-methoxy-2-tetralone, followed by hydrogenation. A patent by outlines a two-step process:

Step 1: Salt Formation

The ketone intermediate reacts with a salt-forming agent such as ethyl ether-HCl or ethyl acetate-HCl. This step stabilizes the intermediate for subsequent reduction. Solvents like tetrahydrofuran (THF), ethanol, or methanol are employed at temperatures between 20°C and 200°C, with optimal yields achieved at 50–120°C.

Step 2: Catalytic Hydrogenation

The salt is reduced under hydrogen gas (H₂) using palladium-based catalysts. Key variants include:

| Catalyst | Solvent System | Temperature | Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|---|

| Pd/C | THF/Ethanol/Water | 50–120°C | 68.7 | 98.5 |

| Pd(OH)₂/C | Ethyl Acetate | 25–35°C | 69.3 | 98.5 |

| Pd/C + Refining | Ethyl Acetate | 30–35°C | 63.9–64.1 | 99.9 |

Post-reduction refining with ethyl acetate increases purity to >99.5% and ee% to 99.9%, albeit with a 4–6% yield reduction.

Resolution of Racemic Mixtures

A patent by describes resolving N-substituted aminotetralins using chiral auxiliaries. For N-Methyl-6-methoxytetralin-2-amine, this involves:

-

Acylation : Treating the racemic amine with chloroformates or anhydrides under basic conditions to form diastereomeric carbamates.

-

Crystallization : Selective precipitation of enantiomers using solvents like ethyl acetate or toluene.

-

Hydrolysis : Acidic cleavage (e.g., HBr) to recover the enantiopure amine.

This method achieves ee% >99% but requires additional steps, reducing overall yield to 45–55%.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent polarity critically influences hydrogenation efficiency. Polar aprotic solvents (e.g., THF) enhance catalyst activity, while ethyl acetate improves crystallization purity. Elevated temperatures (>100°C) accelerate reaction kinetics but risk racemization, necessitating a balance between rate and stereochemical integrity.

Catalyst Loading and Recycling

Pd/C catalysts at 5–10 wt% loading provide optimal activity. Recycling experiments show a 15–20% decrease in yield after three cycles due to palladium leaching, underscoring the need for fresh catalyst batches in industrial settings.

Biocatalytic Approaches

Recent advances employ ω-transaminases (ω-TAs) for asymmetric synthesis. A study in ACS Catalysis redesigned Pseudomonas jessenii ω-TA to accept bulky ketones like 5-methoxy-2-tetralone. Key findings:

| Enzyme Variant | Substrate | Yield (%) | ee% |

|---|---|---|---|

| PjTA-R6 (WT) | Inactive | – | – |

| W58G + F86L + R417L | 5-Methoxy-2-tetralone | 72 | >99 |

| W58M + F86L + R417L | 5-Methoxy-2-tetralone | 68 | >99 |

Reaction conditions: 56°C, pH 8.0, 0.5 mM pyridoxal 5'-phosphate (PLP). This green method avoids heavy metals but currently lags in scalability compared to chemical synthesis.

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR)

Post-synthesis characterization relies on ¹H-NMR. Key peaks for this compound hydrochloride include:

Chromatographic Methods

Gas chromatography (GC) with derivatization (e.g., acetylation using acetic anhydride and DMAP) detects amine purity >99%. High-performance liquid chromatography (HPLC) with chiral columns confirms ee% ≥98.5.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Parameter | Chemical Synthesis | Biocatalysis |

|---|---|---|

| Catalyst Cost | $120–150/kg | $300–400/kg |

| Reaction Time | 6–8 hours | 24–48 hours |

| Environmental Impact | Moderate waste | Low waste |

While biocatalysis offers environmental benefits, its higher catalyst costs and longer reaction times limit current industrial adoption .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-Methyl-6-methoxytetralin-2-amine, and how can researchers optimize reaction yields?

- Methodological Answer : Reductive amination is a primary method for synthesizing secondary amines like this compound. This involves reacting a ketone or aldehyde precursor (e.g., 6-methoxytetralin-2-one) with methylamine under hydrogenation conditions using catalysts like palladium or platinum . Optimization can include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and excess methylamine to drive the reaction forward. For example, heating in DMF with catalytic acid (e.g., ZnCl₂) has been shown to improve cyclization efficiency in analogous tetralin derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Software like SHELXL or SHELXS can refine crystallographic data to validate bond lengths, angles, and stereochemistry . For less crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) can resolve proton and carbon environments. For instance, methoxy protons typically resonate at δ 3.2–3.8 ppm, while aromatic protons in tetralin derivatives show splitting patterns dependent on substitution .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to potential neurotoxic or irritant properties (common in secondary amines), researchers should use fume hoods, nitrile gloves, and closed-system transfers. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding inhalation and skin contact, with emergency protocols including immediate flushing with water and medical consultation . Stability tests under varying pH and temperature conditions are recommended to preempt decomposition risks.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, dynamic conformational changes, or incorrect computational models. To address this:

- Compare experimental NMR (in deuterated DMSO or CDCl₃) with density functional theory (DFT) calculations using solvent-polarizable continuum models (PCM).

- Use variable-temperature NMR to detect conformational averaging (e.g., ring-flipping in tetralin systems) .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .

Q. What strategies are effective for scaling up the synthesis of this compound while minimizing byproducts?

- Methodological Answer : Pilot-scale optimization should focus on:

- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination vs. homogeneous catalysts.

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions like over-alkylation .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy can detect intermediates and adjust parameters dynamically .

Q. How can researchers investigate the compound’s potential bioactivity while ensuring experimental rigor?

- Methodological Answer :

- Target identification : Use molecular docking studies to predict binding affinity with receptors (e.g., serotonin or dopamine transporters, given structural similarity to psychoactive amines).

- In vitro assays : Prioritize cell-based models (e.g., HEK293 cells expressing target receptors) with rigorous controls (e.g., negative controls with scrambled scaffolds).

- Metabolic stability : Assess hepatic microsome stability to gauge pharmacokinetic viability, using LC-MS for metabolite profiling .

Analytical and Experimental Design Considerations

Q. What analytical techniques are best suited for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enable separation from structurally similar byproducts.

- GC-MS : Derivatization (e.g., silylation) improves volatility for gas-phase analysis, with electron ionization (EI) providing fragmentation patterns for identity confirmation .

Q. How should researchers design stability studies to evaluate storage conditions for this compound?

- Methodological Answer :

- Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light, acidic/basic hydrolysis) and monitor degradation via UPLC-MS.

- Long-term storage : Compare sealed vs. open containers under inert gas (argon) to assess oxidation sensitivity. Data from analogous amines suggest refrigeration (4°C) in amber vials maximizes stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.